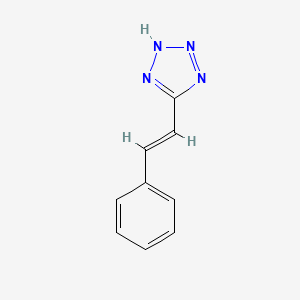

5-Styryl-1H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-2-phenylethenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYGCMNTYAEAHI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420988 | |

| Record name | 5-Styryl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220429-71-0 | |

| Record name | 5-Styryl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Styryl-1H-tetrazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Tetrazole Moiety

In the landscape of modern medicinal chemistry and materials science, the 1H-tetrazole ring stands out as a "privileged scaffold."[1] This nitrogen-rich heterocycle is a cornerstone of drug design, frequently employed as a metabolically stable bioisostere for the carboxylic acid group.[2][3][4] Its unique physicochemical properties, including comparable acidity and the ability to engage in similar hydrogen bonding patterns as a carboxylic acid, allow it to enhance molecular characteristics like lipophilicity, metabolic stability, and biological potency.[1][2][4] The tetrazole moiety is present in over 20 marketed drugs, spanning a wide array of therapeutic areas from antihypertensives like Losartan to antibacterials.[1][2][5]

The introduction of a styryl group at the 5-position of the tetrazole ring creates 5-Styryl-1H-tetrazole, a molecule of significant interest. The styryl functionality introduces conformational rigidity and extends the electronic conjugation, opening avenues for its application not only in drug development but also as a building block for functional polymers and coordination complexes.[2] This guide provides a comprehensive overview of the synthesis and rigorous characterization of this valuable compound, grounded in established chemical principles and field-proven methodologies.

Part 1: The Synthetic Blueprint: From Nitrile to Tetrazole

The most direct and efficient pathway to this compound is through a catalyzed [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile with an azide source, a cornerstone of modern tetrazole synthesis.[6][7][8][9] The logical flow of this synthesis begins with the styryl precursor, (E)-cinnamonitrile, and culminates in the formation of the tetrazole ring.

The Core Mechanism: [3+2] Cycloaddition

The cycloaddition of an azide to an organic nitrile is the most proficient route for forming 5-substituted 1H-tetrazoles.[7][8] However, this reaction possesses a significant activation energy barrier, necessitating the use of catalysts to proceed at a practical rate under mild conditions.[8][10] The role of the catalyst, typically a Lewis acid or a Brønsted acid, is to activate the nitrile group.[11] By coordinating to the nitrogen of the nitrile, the catalyst increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by the azide ion. This activation step is critical for facilitating the subsequent cyclization to form the stable tetrazole ring.[9][11]

A variety of catalytic systems have been successfully employed, including zinc salts (e.g., Zn(OAc)₂, ZnCl₂), aluminum chloride (AlCl₃), and various heterogeneous catalysts like silica sulfuric acid or nano-TiCl₄·SiO₂.[10][11][12][13] The choice of catalyst and solvent (commonly DMF) can influence reaction times and yields, with heterogeneous catalysts offering the advantage of easier separation and recovery.[10][12][13]

Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic route to this compound.

Sources

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks [beilstein-archives.org]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]

- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H-Tetrazole synthesis [organic-chemistry.org]

- 12. scielo.org.za [scielo.org.za]

- 13. researchgate.net [researchgate.net]

5-Styryl-1H-tetrazole chemical properties and structure

An In-Depth Technical Guide to 5-Styryl-1H-tetrazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific and drug development communities. The document elucidates the core chemical properties, molecular structure, and spectroscopic signature of this molecule. We delve into the primary synthetic methodologies, with a particular focus on the mechanistic principles behind the prevalent [3+2] cycloaddition reaction and the rationale for catalyst selection. Furthermore, this guide explores the functional role of the 5-substituted tetrazole moiety as a metabolically robust bioisostere for carboxylic acids, a concept pivotal in modern medicinal chemistry. The potential applications of this compound as a scaffold in designing novel therapeutic agents are discussed, grounded in the established biological activities of related chemical structures. This document is intended to serve as a key resource for researchers, chemists, and pharmacologists engaged in the exploration and utilization of tetrazole-based compounds.

Introduction: The Significance of the Tetrazole Scaffold in Modern Chemistry

The Privileged Status of Tetrazoles in Medicinal Chemistry

The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms and one carbon, is a purely synthetic heterocycle that has garnered a "privileged" status in medicinal chemistry.[1] Its utility stems primarily from its function as a reliable bioisosteric replacement for the carboxylic acid group.[2] This substitution can confer significant advantages to a drug candidate, including enhanced metabolic stability, improved oral bioavailability, and modulated lipophilicity, without compromising the necessary acidic character for target binding.[2][3] Consequently, the tetrazole moiety is a key component in numerous marketed drugs, spanning therapeutic areas from antihypertensives like Losartan to antibacterials such as Cefotiam.[1]

This compound: A Confluence of Aromatic and Heterocyclic Systems

This compound represents a unique molecular architecture that combines the aforementioned tetrazole ring with a styryl group. This conjugation of a nitrogen-rich heterocycle with a phenyl-vinyl system creates a scaffold with distinct electronic and structural properties. The styryl moiety provides a rigid, planar linker and introduces aromatic character that can be exploited for π-π stacking interactions with biological targets, while the tetrazole ring offers hydrogen bonding capabilities and the critical acidic proton. This combination makes it a compelling building block for creating diverse chemical libraries aimed at drug discovery.

Molecular Structure and Physicochemical Properties

Core Chemical Structure and Isomerism

The fundamental structure of this compound consists of a tetrazole ring connected at the C5 position to a styryl ((E)-2-phenylethenyl) substituent. A critical feature of NH-unsubstituted 5-substituted tetrazoles is the existence of tautomers. The proton on the tetrazole ring can reside on different nitrogen atoms, leading primarily to the 1H- and 2H-tautomeric forms.[4][5] Experimental and theoretical studies have shown that for most 5-substituted tetrazoles, the 1H-tautomer is the more stable and predominant form in the condensed phase and in polar solvents, while the 2H-tautomer may be more stable in the gas phase.[4][6] This tautomerism is a crucial consideration in its interaction with biological receptors and in its physicochemical behavior.

Caption: Tautomeric forms of 5-Styryl-tetrazole.

Physicochemical Data Profile

The physicochemical properties of a compound are paramount in determining its suitability for drug development. The following table summarizes key identifiers and computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₄ | PubChem[7] |

| IUPAC Name | 5-[(E)-2-phenylethenyl]-1H-tetrazole | PubChem[7] |

| Molecular Weight | 172.19 g/mol | PubChem[7] |

| Monoisotopic Mass | 172.07489 Da | PubChem[7] |

| SMILES | C1=CC=C(C=C1)/C=C/C2=NNN=N2 | PubChem[7] |

| InChI Key | UHYGCMNTYAEAHI-VOTSOKGWSA-N | PubChem[7] |

| XlogP (Predicted) | 1.8 | PubChem[7] |

| Melting Point | Not experimentally reported; requires determination. | - |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO. | - |

Spectroscopic and Analytical Characterization

Authenticating the structure of synthesized this compound requires a suite of spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data from analogous compounds.[8][9]

| Technique | Expected Characteristics |

| ¹H NMR (in DMSO-d₆) | ~16-17 ppm: Broad singlet, 1H (exchangeable N-H of tetrazole). ~7.2-8.0 ppm: Multiplets, 7H (aromatic protons of the phenyl ring and vinyl protons). The vinyl protons will appear as doublets with a large coupling constant (~16 Hz) characteristic of an E-alkene. |

| ¹³C NMR (in DMSO-d₆) | ~155 ppm: Tetrazole ring carbon (C5). ~120-140 ppm: Aromatic and vinyl carbons. |

| FT-IR (cm⁻¹) | ~2800-3200: Broad absorption for N-H stretching. ~1600: C=C stretching of the vinyl group and aromatic ring. ~1400-1500: N=N and C=N stretching of the tetrazole ring. |

| Mass Spec. (ESI-MS) | [M+H]⁺: m/z 173.082 [M-H]⁻: m/z 171.068 |

Synthesis of this compound: A Methodological Deep Dive

The Cornerstone Reaction: [3+2] Cycloaddition

The most direct and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[8] For this compound, the precursors are cinnamonitrile and, typically, sodium azide.

Causality of the Mechanism: The reaction's core principle involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile. This process is often slow and requires activation of the nitrile group. Lewis or Brønsted acids are employed as catalysts to coordinate with the nitrogen of the nitrile, increasing its electrophilicity and thus accelerating the rate of azide addition.[10] This is followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring.

Caption: General synthetic scheme for this compound.

Catalyst Systems: Rationale and Selection

The choice of catalyst is a critical decision point that influences reaction efficiency, safety, and environmental impact.

-

Traditional Methods: Early methods often used ammonium chloride or triethylamine hydrochloride, which generate hydrazoic acid (HN₃) in situ. However, hydrazoic acid is highly toxic and explosive, making these methods hazardous, especially on a large scale.[8]

-

Lewis Acids: Catalysts like zinc(II) salts (e.g., ZnCl₂, ZnBr₂) are effective and safer alternatives.[10] The zinc ion coordinates to the nitrile, activating it for nucleophilic attack.

-

Heterogeneous Solid Acids: Modern "green chemistry" approaches favor recoverable, heterogeneous catalysts. Silica sulfuric acid (SSA)[8] and nano-catalysts like nano-TiCl₄·SiO₂[11] are highly efficient, reusable, and simplify product work-up, as the catalyst can be removed by simple filtration.

Expertise in Action: The selection of a heterogeneous catalyst like SSA is often preferred in industrial and advanced research settings. Its reusability lowers costs and waste, and the solid nature simplifies purification, which is a major bottleneck in many solution-phase syntheses. The protocol becomes more robust and scalable.

Detailed Experimental Protocol: Silica Sulfuric Acid (SSA) Catalyzed Synthesis

This protocol is a self-validating system, adapted from established procedures for synthesizing 5-substituted-1H-tetrazoles.[8]

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cinnamonitrile (10 mmol, 1.29 g) and sodium azide (12 mmol, 0.78 g).

-

Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF) (30 mL) as the solvent, followed by silica sulfuric acid (0.5 g). Rationale: DMF is an excellent polar aprotic solvent for this reaction, while SSA provides the necessary acidic catalysis in a solid, recoverable form.

-

Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane:ethyl acetate as eluent). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to recover the SSA catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

-

Pour the filtrate into 100 mL of ice-cold water.

-

Acidify the aqueous solution to pH ~2 by slowly adding 2M HCl. A precipitate of this compound will form. Rationale: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the tetrazole, causing it to precipitate from the aqueous solution.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water to remove any remaining salts.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Dry the final product under vacuum.

-

Applications in Research and Drug Development

The Tetrazole Ring as a Carboxylic Acid Bioisostere

The most significant application of the 5-substituted-1H-tetrazole moiety in drug design is its role as a bioisostere of the carboxylic acid group.[2][12]

-

Acidity: The pKa of the tetrazole N-H proton (around 4.5-5.0) is very similar to that of a carboxylic acid, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets.[12]

-

Structure: The tetrazole ring is planar and has a similar spatial requirement to the carboxylate group, allowing it to fit into the same binding pockets.

-

Metabolic Stability: Unlike carboxylic acids, which are susceptible to metabolic reduction or conjugation (e.g., glucuronidation), the aromatic tetrazole ring is highly resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[3]

Caption: Comparison of Carboxylic Acid and its Tetrazole Bioisostere.

Potential Therapeutic Areas for this compound Derivatives

While this compound itself is primarily a building block, its derivatives are promising candidates for various therapeutic applications. The styryl scaffold is found in compounds with known biological activities, and combining it with the favorable properties of the tetrazole ring opens up numerous possibilities.

-

Anticancer: Many styryl derivatives (e.g., resveratrol, combretastatin) and tetrazole-containing compounds have demonstrated potent anticancer activity.[13][14] Derivatives of this compound could be investigated as inhibitors of kinases or tubulin polymerization.

-

Anti-inflammatory: The anti-inflammatory properties of various tetrazole derivatives are well-documented.[14] This scaffold could be used to design novel inhibitors of enzymes like cyclooxygenase (COX).

-

Antimicrobial: Both styryl and tetrazole moieties have been incorporated into agents with antibacterial and antifungal properties.[13][14]

Conclusion and Future Outlook

This compound is a molecule of considerable strategic value for chemical and pharmaceutical research. Its structure, combining the robust styryl group with the medicinally privileged tetrazole ring, makes it an ideal starting point for the synthesis of novel compounds. The well-established, efficient, and increasingly green synthetic routes to its production further enhance its appeal. The core strength of this scaffold lies in the tetrazole's function as a superior bioisostere for carboxylic acids, offering a proven strategy to enhance the drug-like properties of a molecule. Future research will likely focus on creating and screening libraries of this compound derivatives to uncover new lead compounds in oncology, infectious diseases, and inflammatory disorders.

References

-

PubChem. This compound (C9H8N4). [Link]

-

Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133–137. [Link]

-

Chemical Synthesis Database. 1-benzyl-5-styryl-tetrazole. [Link]

-

Gao, Y., He, M., Wu, Y., & Xu, J. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(11), 13031–13040. [Link]

-

El-Sayed, M. A., Abdel-Aziz, M., Abdel-Hafez, A. A., & El-Tohamy, S. A. (2022). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific Reports, 12(1), 1083. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

-

Li, J., Marton, Z., Haddad, D., & D’Souza, D. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 18, 1319–1328. [Link]

-

Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa. [Link]

-

ResearchGate. Synthesis of some new 5-substituted 1H-tetrazoles. [Link]

-

ResearchGate. Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications. [Link]

-

Khdir, J. A. S., Aziz, D. M., Qader, I. N., Meena, B. I., & Ibrahim, B. M. (2024). Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. Journal of the Turkish Chemical Society Section A: Chemistry, 11(4), 1495-1514. [Link]

-

ResearchGate. Synthesis of 5-substituted 1H-tetrazoles. [Link]

-

Puzyk, A. M., et al. (2023). 5-Vinyl-1H-tetrazole. Molecules, 28(3), 1129. [Link]

-

Ivashkevich, O. A., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

-

Wikipedia. Tetrazole. [Link]

-

Zhou, H., & Wang, L. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Medicinal Chemistry, 22(14), 1704–1721. [Link]

-

Khdir, J. A. S., et al. (2024). Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. DergiPark. [Link]

-

ResearchGate. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. [Link]

-

Raj, V., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Chemical, Biological and Physical Sciences. [Link]

-

ResearchGate. (2023). 5-Vinyl-1H-tetrazole. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Tetrazole - Wikipedia [en.wikipedia.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - this compound (C9H8N4) [pubchemlite.lcsb.uni.lu]

- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. scielo.org.za [scielo.org.za]

- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

Spectroscopic Elucidation of 5-Styryl-1H-tetrazole: An In-Depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry and drug development, the tetrazole moiety stands out as a critical functional group, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1] This substitution can enhance metabolic stability and improve pharmacokinetic profiles. Among the diverse array of tetrazole derivatives, 5-Styryl-1H-tetrazole represents a key scaffold, merging the rigid, aromatic nature of the styryl group with the unique chemical properties of the tetrazole ring.

This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data essential for the unambiguous structural confirmation of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between the molecular structure and its spectral output. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are synergistically applied to verify the identity, purity, and configuration of this compound.

Molecular Structure and Isomeric Considerations

The fundamental task of spectroscopic analysis is to build a coherent, evidence-based model of a molecule's architecture. For this compound, this involves confirming the connectivity of the phenyl ring to the vinyl bridge, the vinyl bridge to the tetrazole ring, and critically, establishing the stereochemistry of the carbon-carbon double bond.

Logical Structure of this compound

Caption: Molecular graph of (E)-5-Styryl-1H-tetrazole with key atoms labeled.

The predominant isomer synthesized via common routes is the (E)-isomer, where the phenyl group and the tetrazole ring are on opposite sides of the double bond. This trans configuration is energetically favorable and has a distinct spectroscopic signature, particularly in ¹H NMR, which will be a central point of our analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus within the molecule.

Expertise & Causality: Experimental Choices

The choice of solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice for this compound for two primary reasons. First, its high polarity effectively solubilizes the compound. Second, and more importantly, it allows for the observation of the acidic N-H proton of the tetrazole ring. In protic solvents like methanol-d₄, this proton would rapidly exchange with the solvent's deuterium, leading to its signal broadening or disappearing entirely. The use of a 400 MHz or higher field spectrometer is recommended to achieve sufficient signal dispersion, especially in the aromatic region.[2]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0 ppm).

-

Acquisition: Record the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C{¹H} NMR spectrum. For unambiguous assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Data Analysis & Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides the most definitive evidence for the (E)-stereochemistry of the styryl linker.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~16.0 - 17.0 | broad singlet | - | 1H | NH (Tetrazole) |

| 7.78 | doublet | 16.4 | 1H | Cα-H (Vinyl) |

| 7.60 - 7.55 | multiplet | - | 2H | Ar-H (ortho) |

| 7.42 - 7.38 | multiplet | - | 3H | Ar-H (meta, para) |

| 7.20 | doublet | 16.4 | 1H | Cβ-H (Vinyl) |

| Data sourced from Kokane et al.[3] |

Interpretation Insights:

-

The Vinyl Protons (Cα-H and Cβ-H): The two doublets at 7.78 and 7.20 ppm are characteristic of the vinyl protons. The crucial piece of data is their coupling constant, J = 16.4 Hz.[3] A J value in the range of 12-18 Hz is irrefutable evidence of a trans (or E) configuration across the double bond. A cis (Z) configuration would exhibit a much smaller coupling constant, typically in the 6-12 Hz range.

-

The Tetrazole NH Proton: A very broad signal is expected far downfield (often >15 ppm), characteristic of the acidic proton on the tetrazole ring.[4] Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential slow exchange.

-

Aromatic Protons: The signals between 7.38 and 7.60 ppm correspond to the five protons of the phenyl ring. Their multiplet patterns arise from complex spin-spin coupling.

Data Analysis & Interpretation: ¹³C NMR Spectrum

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment | Rationale |

| ~154 | C 5 (Tetrazole) | The quaternary carbon of the tetrazole ring, attached to nitrogen atoms, is significantly deshielded and appears far downfield. |

| ~135-140 | Ar-C (ipso), C α (Vinyl) | The ipso-carbon of the phenyl ring and the alpha-carbon of the vinyl group are in a similar chemical environment. |

| ~125-130 | Ar-C H | Standard chemical shift range for aromatic carbons. |

| ~115-120 | C β (Vinyl) | The beta-carbon of the vinyl group, directly attached to the electron-withdrawing tetrazole ring. |

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol: Acquiring the IR Spectrum

A common and reliable method for solid samples is the Potassium Bromide (KBr) pellet technique.

-

Preparation: Mix a small amount (~1 mg) of this compound with ~100 mg of dry KBr powder.

-

Grinding: Thoroughly grind the mixture in an agate mortar to ensure a fine, homogeneous powder.

-

Pressing: Place the powder in a pellet press and apply several tons of pressure to form a transparent or translucent disc.

-

Analysis: Place the KBr disc in the spectrometer's sample holder and acquire the spectrum.

Data Analysis & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3429 (broad) | N-H stretch | Tetrazole N-H |

| 3045 | C-H stretch | Aromatic & Vinyl C-H |

| 1631 | C=C stretch | Styryl C=C |

| 1568, 1468 | C=C, C=N, N=N stretches | Aromatic and Tetrazole ring stretches |

| Data sourced from Kokane et al.[3] |

Interpretation Insights:

-

N-H Stretch: The broad absorption at 3429 cm⁻¹ is a hallmark of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.[3]

-

C=C Stretch: The peak at 1631 cm⁻¹ confirms the presence of the carbon-carbon double bond in the styryl linker.[3]

-

Ring Vibrations: The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic and tetrazole rings, often referred to as the "fingerprint region" for these structures.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through a Liquid Chromatography (LC) system.

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different ionization and fragmentation behaviors.

-

Tandem MS (MS/MS): Select the molecular ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.

Data Analysis & Interpretation

Molecular Ion: The molecular formula of this compound is C₉H₈N₄, with a monoisotopic mass of 172.07 g/mol .

| Adduct | m/z (Predicted) | Ion Mode |

| [M+H]⁺ | 173.082 | Positive |

| [M+Na]⁺ | 195.064 | Positive |

| [M-H]⁻ | 171.068 | Negative |

| Data sourced from PubChem.[6] |

Fragmentation Pathway: The fragmentation of the tetrazole ring is highly characteristic and differs between positive and negative ion modes.[7]

-

Positive Ion Mode ([M+H]⁺): The protonated tetrazole ring is prone to a retro [2+3] cycloaddition reaction, leading to the neutral loss of hydrazoic acid (HN₃, 43 Da).

-

Negative Ion Mode ([M-H]⁻): The deprotonated tetrazole ring typically fragments via the loss of a nitrogen molecule (N₂, 28 Da).[7]

Proposed ESI⁺ Fragmentation of this compound

Caption: Key fragmentation pathway in positive ion ESI-MS.

Conclusion

The structural elucidation of this compound is a textbook example of the synergistic power of modern spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive information, confirming the connectivity and, most critically, the (E)-stereochemistry of the vinyl bridge through the large proton-proton coupling constant. Infrared spectroscopy offers rapid confirmation of the essential functional groups, namely the tetrazole N-H and the styryl C=C bond. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, such as the loss of HN₃, which are diagnostic for the tetrazole ring system. Together, these three techniques provide a self-validating system of evidence that allows for the confident and unambiguous characterization of the molecule, a critical step in any research or drug development pipeline.

References

-

Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133–137. Available at: [Link][8]

-

Kokane, B. D., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available at: [Link][3]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][6]

-

Puzyk, M. V., et al. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565. Available at: [Link][5]

-

Pawar, S. S., & Shankarwar, S. G. (2018). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of Applicable Chemistry, 7(5), 1237-1246. Available at: [Link][2]

-

Gholipour, Z., et al. (2017). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Acta Chimica Slovenica, 64(1), 163-172. Available at: [Link][9]

-

Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptional... (n.d.). Available at: [Link][10]

-

Al-Masoudi, N. A. L., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 17(4), 387-402. Available at: [Link][11]

-

Puzyk, M. V., et al. (2023). 5-Vinyl-1H-tetrazole. ResearchGate. Available at: [Link][12]

-

Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link][7]

-

Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. ResearchGate. Available at: [Link][13]

-

Uyar, T., et al. (2019). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. ResearchGate. Available at: [Link][4]

-

Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371. Available at: [Link]

-

Zhou, H., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Pharmaceuticals, 10(4), 85. Available at: [Link][1]

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Vinyl-1H-tetrazole [mdpi.com]

- 6. PubChemLite - this compound (C9H8N4) [pubchemlite.lcsb.uni.lu]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. scielo.org.za [scielo.org.za]

- 9. growingscience.com [growingscience.com]

- 10. rsc.org [rsc.org]

- 11. pnrjournal.com [pnrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Introduction: The Scientific Imperative for Characterizing 5-Styryl-1H-tetrazole

An In-Depth Technical Guide to the Solubility and Stability of 5-Styryl-1H-tetrazole

In modern medicinal chemistry, the 5-substituted 1H-tetrazole moiety has been firmly established as a critical bioisostere for the carboxylic acid group.[1][2][3][4] This structural substitution can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, membrane permeability, and oral bioavailability.[4][5] The inclusion of a styryl group at the 5-position introduces a rigid, conjugated system, offering a scaffold for diverse pharmacological interactions. However, the therapeutic potential of any new chemical entity (NCE) like this compound is fundamentally dependent on its physicochemical properties.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate two of the most critical quality attributes: solubility and stability. Poor aqueous solubility can lead to erratic absorption and insufficient bioavailability, while instability can result in the loss of potency and the formation of potentially toxic degradants.[6][7][8] Therefore, a thorough understanding and empirical determination of these properties are not merely procedural formalities but the very foundation of successful drug development. This document outlines the causal rationale behind experimental design, presents detailed, self-validating protocols, and offers insights grounded in established regulatory and scientific principles.

Physicochemical Profile: Understanding the Molecule

Before embarking on experimental studies, a theoretical assessment of this compound's structure is essential to anticipate its behavior.

-

Structure and Acidity: The molecule consists of a planar, aromatic tetrazole ring connected to a styryl (vinylbenzene) group. The tetrazole ring contains four nitrogen atoms, conferring a high degree of aromaticity and a distinct acidic character to the N-H proton. This acidity is a key determinant of its solubility in aqueous media at varying pH levels.

-

Tautomerism: The 1H-tetrazole can exist in equilibrium with its 2H-tetrazole tautomer. While the 1H form is generally more stable, the specific substitution and solvent environment can influence this equilibrium, potentially affecting its solubility and interaction with biological targets.[9]

-

Potential for Polymerization: The vinyl group in the styryl moiety, activated by the electron-withdrawing tetrazole ring, presents a potential risk of spontaneous polymerization, especially under thermal stress (e.g., elevated temperatures during processing or storage).[9][10] This underscores the necessity of robust thermal stability studies.

-

Reactivity: Tetrazoles can be reactive with strong acids, oxidizing agents, and certain metals, and are susceptible to photochemical and thermal degradation, which may involve cleavage of the tetrazole ring.[4][11][12]

Aqueous Solubility Assessment: From Early Discovery to Lead Optimization

Solubility dictates the achievable concentration of a drug in solution and is a primary driver of its absorption. We will explore two key types of solubility measurements: kinetic and thermodynamic.

The Rationale: Kinetic vs. Thermodynamic Solubility

Kinetic solubility is typically measured in early drug discovery. It assesses the solubility of a compound that is first dissolved in an organic solvent (usually DMSO) and then diluted into an aqueous buffer.[6][7][8][13][14] This method is fast, requires minimal compound, and is amenable to high-throughput screening. However, it may overestimate the true solubility as it can lead to supersaturated solutions.

Thermodynamic solubility , considered the "gold standard," measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7][15][16] This is a more accurate and relevant measure for lead optimization and pre-formulation studies, as it reflects the true equilibrium state.[7]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[15][16] Its trustworthiness stems from allowing the system to reach a true equilibrium.

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess should be sufficient to form a visible suspension throughout the experiment.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.5) or other relevant solvents to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath or on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period.

-

Expert Insight: Equilibrium must be confirmed. This is achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration no longer changes over time.[15]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the suspended particles settle. Subsequently, separate the solid and liquid phases by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection.

-

pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly.[15]

Data Presentation: Solubility Profile

Quantitative results should be summarized in a clear, tabular format.

| Solvent/Buffer System | pH (at 25 °C) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | ~6.5 | 25 | Data | Data |

| 0.1 M HCl | 1.0 | 25 | Data | Data |

| Acetate Buffer | 4.5 | 25 | Data | Data |

| Phosphate Buffer (PBS) | 7.4 | 25 | Data | Data |

| Phosphate Buffer (PBS) | 7.4 | 37 | Data | Data |

| Methanol | N/A | 25 | Data | Data |

| Acetonitrile | N/A | 25 | Data | Data |

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Stability Assessment: Ensuring Potency and Safety

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[17] These studies are mandated by regulatory agencies and are governed by the International Council for Harmonisation (ICH) guidelines.[18][19]

The Rationale: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[20][21] They involve subjecting the compound to stress conditions harsher than accelerated stability testing to achieve a target degradation of 5-20%.[21] The primary objectives are:

-

To Elucidate Degradation Pathways: Identify the likely degradation products that could form during long-term storage.[21]

-

To Develop a Stability-Indicating Method: Demonstrate that the chosen analytical method (e.g., HPLC) can effectively separate the intact drug from all its potential degradation products, ensuring accurate quantification.[20][21]

-

To Inform Formulation and Packaging: Understand the molecule's intrinsic vulnerabilities to guide the development of a stable formulation and determine if protective packaging (e.g., light-resistant containers) is necessary.[22]

Experimental Protocol: Forced Degradation Studies

A systematic approach is required, stressing the compound under several conditions.[22][23] A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared for these studies.

Protocol Steps:

-

Acid Hydrolysis:

-

Treat the drug solution with an acid (e.g., 0.1 M HCl).

-

Heat the mixture (e.g., at 60-80 °C) for a set duration (e.g., 2, 4, 8, 24 hours).

-

Cool, neutralize with a base (e.g., 0.1 M NaOH), and dilute to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Treat the drug solution with a base (e.g., 0.1 M NaOH).

-

Maintain at room temperature or heat gently, monitoring for degradation.

-

Cool, neutralize with an acid (e.g., 0.1 M HCl), and dilute for analysis.

-

Expert Insight: Basic conditions may deprotonate the acidic tetrazole ring, potentially altering its susceptibility to hydrolysis compared to acidic conditions.

-

-

Oxidative Degradation:

-

Treat the drug solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide, H₂O₂).

-

Keep the mixture at room temperature and monitor over time.

-

Analyze directly or after appropriate dilution.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat (e.g., 80 °C) in a stability chamber.

-

Expose a solution of the drug to the same thermal stress.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid drug substance and a drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.

-

Analyze the exposed and control samples.

-

For each condition, a control sample (drug solution without the stressor, kept at ambient temperature) is run in parallel. All stressed samples are then analyzed by a validated stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate, identify, and quantify the parent drug and any formed degradants.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation (Stress) Studies.

Long-Term Stability Studies

Following forced degradation, formal stability studies are conducted on the drug substance under ICH-prescribed long-term and accelerated storage conditions.[18]

-

Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH

The drug substance is stored in containers that simulate the proposed commercial packaging. Samples are pulled at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) and tested for appearance, assay, degradation products, and other critical attributes.[18]

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable phase in the development of this compound. The protocols and rationale presented in this guide provide a robust framework for generating the critical data required to understand this molecule's behavior. A comprehensive solubility profile, particularly across a physiologically relevant pH range, is essential for predicting oral absorption and guiding formulation efforts. Concurrently, rigorous stability testing, initiated with forced degradation studies, is paramount for ensuring the safety and efficacy of the final drug product by identifying potential degradants and establishing a validated analytical method for quality control. By adhering to these scientifically sound and regulatory-compliant principles, researchers can confidently advance promising candidates like this compound through the development pipeline.

References

-

Puzyk, A., Oskorbina, A., Trifonov, R., Aleshunin, P., Chukanov, A., Stovbun, S., Asachenko, A., Lyubchika, A., & Ostrovskii, V. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565. [Link]

-

Heravi, M. M., Fazeli, A., Oskooie, H. A., Beheshtiha, Y. S., & Valizadeh, H. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Synlett, 23(19), 2927-2930. [Link]

-

ResearchGate. (2023). (PDF) 5-Vinyl-1H-tetrazole. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Bioorganic & Medicinal Chemistry, 47, 116379. [Link]

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Klimesch, D., Zeman, S., & Fischer, N. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4056. [Link]

-

U.S. Pharmacopeia. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Ostrovskii, V. A., et al. (2022). Decomposition products of tetrazoles. Russian Chemical Reviews. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Ostrovskii, V. A., et al. (2022). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Mendeleev Communications. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

ResearchGate. (2014). Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. [Link]

-

Heravi, M. M., et al. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Organic Chemistry Portal. [Link]

-

Baka, E. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 2(2), 119-130. [Link]

-

Pinto, D. C. G. A., et al. (2012). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 17(8), 9355-9380. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Royal Society of Chemistry. (2015). Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona. [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]

-

Semantic Scholar. (2019). Tetrazoles via Multicomponent Reactions. [Link]

-

ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

-

Semantic Scholar. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

-

FDA. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

-

Sharma, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

-

Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. biopharminternational.com [biopharminternational.com]

- 21. sgs.com [sgs.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Introduction: The Intersection of Quantum Chemistry and Drug Discovery

An In-Depth Technical Guide to the Quantum Chemical Analysis of 5-Styryl-1H-tetrazole

This guide provides a comprehensive walkthrough of the quantum chemical calculations for this compound, a heterocyclic compound of significant interest in medicinal chemistry. The protocols and interpretations detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework for understanding the molecule's electronic structure, reactivity, and potential as a therapeutic agent.

This compound belongs to the tetrazole class of compounds, which are nitrogen-rich heterocycles recognized for their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The tetrazole ring is often employed in medicinal chemistry as a bioisosteric replacement for the carboxylic acid group, offering similar acidity and spatial characteristics but with improved metabolic stability and pharmacokinetic profiles.[2][4] The styryl moiety introduces a conjugated system that can significantly influence the molecule's electronic properties and interaction with biological targets.

Understanding the fundamental physicochemical properties of this compound is paramount for its rational development as a drug candidate. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing profound insights into molecular geometries, electronic structures, and reactivity that are often challenging to probe experimentally.[5][6][7] By simulating molecular behavior at the subatomic level, we can predict a molecule's stability, identify its reactive sites, and understand how it might interact with a protein's active site, thereby accelerating the drug design and discovery process.[8][9]

This guide will delineate a robust computational workflow, grounded in Density Functional Theory (DFT), to elucidate the key quantum chemical descriptors of this compound.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the selection of an appropriate theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.

The Ab Initio Starting Point: Hartree-Fock Theory

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[10][11] It operates on a mean-field approximation, where each electron is considered to move in an average field created by all other electrons.[12][13] While HF theory is a crucial theoretical cornerstone and accounts for electron exchange, it famously neglects electron correlation—the instantaneous interactions between electrons.[12] This omission often leads to inaccuracies, especially in systems with complex electronic structures. Therefore, while HF is the basis for more advanced methods, it is rarely used alone for high-accuracy predictive studies today.[12]

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a pragmatic and powerful alternative. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach implicitly includes electron correlation, providing significantly greater accuracy than HF at a comparable computational cost.[14][15]

The performance of DFT hinges on the choice of the exchange-correlation functional. For organic molecules containing C, H, N, and O, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has proven to be exceptionally reliable and is considered a standard method.[14][15][16][17] It incorporates a portion of the exact exchange from HF theory, which corrects for some of the inherent self-interaction errors in pure DFT functionals, leading to a robust description of molecular properties for a wide range of organic systems.[18][19]

Describing the Electrons: The Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation. For this compound, a flexible and comprehensive basis set is required to accurately model its electronic structure.

The 6-311++G(d,p) basis set is an excellent choice for this purpose. Let's deconstruct its nomenclature:

-

6-311G : This indicates a triple-zeta split-valence basis set. The core electrons are described by a single basis function (6 Gaussians), while the valence electrons are described by three functions (composed of 3, 1, and 1 Gaussians, respectively), allowing for greater flexibility in describing chemical bonds.[20]

-

++G : The double plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms.[21][22] These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions, all of which are relevant in the nitrogen-rich tetrazole ring.

-

(d,p) : This denotes the addition of polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions).[21][22] These functions allow orbitals to change shape and "polarize," which is essential for a correct description of bonding in a conjugated system.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high-level theoretical model (B3LYP/6-311++G(d,p)) that is well-suited for capturing the nuanced electronic features of this compound.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian.

Step 1: Initial Structure Generation

-

Launch a molecular modeling program (e.g., GaussView, Avogadro).

-

Construct the 3D chemical structure of this compound.

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles.

-

Save the initial coordinates in a standard format (e.g., .xyz or .gjf).

Step 2: Geometry Optimization

-

Causality: The purpose of this step is to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. This optimized structure is the foundation for all subsequent property calculations.

-

Protocol:

-

Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Specify the task as Opt (Optimization).

-

Use tight convergence criteria to ensure a true energy minimum is reached.

-

Run the calculation. The output will provide the optimized Cartesian coordinates and the final electronic energy.

-

Step 3: Vibrational Frequency Analysis

-

Causality: This is a critical validation step. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure. This calculation also provides zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Protocol:

-

Use the optimized geometry from Step 2 as the input.

-

Set up the calculation using the same B3LYP/6-311++G(d,p) level of theory.

-

Specify the task as Freq (Frequencies).

-

Run the calculation. Verify that the output lists zero imaginary frequencies.

-

Step 4: Single-Point Calculations for Electronic Properties

-

Causality: With the validated, optimized geometry, we can now perform single-point energy calculations to derive a host of electronic properties without re-optimizing the structure.

-

Protocol:

-

Use the optimized geometry as the input.

-

Use the B3LYP/6-311++G(d,p) level of theory.

-

Request the following properties in the calculation input:

-

Caption: Computational workflow for quantum chemical analysis.

Data Analysis and Interpretation for Drug Development

The raw output of these calculations provides a wealth of quantitative data. The key is to transform this data into actionable insights relevant to drug development.

Molecular Geometry

The optimized bond lengths, bond angles, and dihedral angles define the molecule's most stable conformation. These parameters can be compared with experimental crystallographic data, if available, to validate the accuracy of the computational model.[25] The planarity of the styryl and tetrazole moieties, as well as their relative orientation, are critical for understanding how the molecule fits into a binding pocket.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[23]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[24]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. |

These descriptors provide a quantitative scale for the molecule's reactivity, which is invaluable for predicting its behavior in a biological system.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It provides a simple yet powerful guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen atoms of the tetrazole ring. These are prime sites for hydrogen bond donors and electrophilic interactions.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the acidic hydrogen on the tetrazole N-H. These are sites for nucleophilic interactions.

For drug design, the MEP map can be used to predict how this compound might orient itself within a protein's active site, highlighting potential hydrogen bonding or electrostatic interactions that contribute to binding affinity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and bonding within the molecule.

-

Atomic Charges: NBO provides a more chemically intuitive picture of atomic charges than other methods (e.g., Mulliken). It can identify which atoms are most positive or negative, corroborating the MEP analysis.

-

Intramolecular Interactions: NBO can quantify the strength of delocalization effects, such as the π-conjugation across the styryl-tetrazole system and hyperconjugative interactions. These interactions are key to the molecule's structural stability.

Conclusion and Future Perspectives

This guide has detailed a robust and scientifically sound workflow for the quantum chemical characterization of this compound using the B3LYP/6-311++G(d,p) level of theory. The described protocols for geometry optimization, frequency analysis, and the calculation of electronic properties (FMOs, MEP, NBO) provide a comprehensive toolkit for any researcher in the field of computational chemistry or drug discovery.

The insights gained from these calculations—regarding molecular structure, stability, and sites of reactivity—form a critical foundation for more advanced computational studies. The optimized geometry and atomic charges can be used as inputs for molecular docking simulations to predict binding modes and affinities with specific protein targets.[26][27][28][29] Furthermore, the derived quantum mechanical descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular properties with biological activity to guide the design of more potent analogues.[8][9]

By integrating these quantum chemical calculations into the early stages of the research and development pipeline, scientists can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from a promising molecule to a potential therapeutic.

References

-

Hartree–Fock method - Wikipedia. Wikipedia. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research and Reviews. [Link]

-

Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method. The Journal of Physical Chemistry A. [Link]

-

Quantum Applications in Chemistry: From Drug Discovery to Energy Research. QuantumGrad. [Link]

-

Hartree Fock method: A simple explanation. InSilicoSci. [Link]

-

Preparation, Characterisation and Study of the Molecular Docking of Some Derivatives of the Tetrazole Ring and Evaluation of their Biological. World of Medicine : Journal of Biomedical Sciences. [Link]

-

Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Molecules. [Link]

-

Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives. PubMed. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

-

Quantum mechanics implementation in drug-design workflows: does it really help? NIH. [Link]

-

Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. Drug Design, Development and Therapy. [Link]

-

Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]

-

Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method. The Journal of Physical Chemistry A. [Link]

-

Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. Journal of Pharmaceutical Negative Results. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

-

Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. ACS Publications. [Link]

-

The Hartree-Fock method for many-electron systems. Quantum Mechanics Class Notes. [Link]

-

The Self-Consistent Field Approximation (Hartree-Fock Method). Chemistry LibreTexts. [Link]

-

An Introduction to Hartree-Fock Molecular Orbital Theory. Crawford Programming Group. [Link]

-

DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. [Link]

-

DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Publications. [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar. [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method. Eurasia Journal of Science and Technology. [Link]

-

Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. NIH. [Link]

-

Computational Heterocyclic Chemistry. ECHET98. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Semantic Scholar. [Link]

-

Basis Sets Used in Molecular Orbital Calculations. University of Oldenburg. [Link]

-

On the specialization of Gaussian basis sets for core-dependent properties. AIP Publishing. [Link]

-

Basis Sets. Gaussian.com. [Link]

-

m_basis_sets. Gaussian. [Link]

-

N-Heterocyclics: Their Synthesis, Computational Studies, and Coordination Chemistry - A Synthetic Perspective. Bentham Science Publishers. [Link]

-

Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications. DergiPark. [Link]

-

Basis set (chemistry) - Wikipedia. Wikipedia. [Link]

-

Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. ACS Publications. [Link]

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. NIH. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. NIH. [Link]

-

Tetrazoles: Synthesis and Biological Activity. Bentham Science Publisher. [Link]

-

5-Vinyl-1H-tetrazole. MDPI. [Link]

-

Synthesis and spectroscopic properties of new bis-tetrazoles. PubMed. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed. [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

-

Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences. [Link]

-

Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ResearchGate. [Link]

-

Quantum chemical calculations and experimental studies on 2,3-diphenyl-tetrazole-5-thione. ResearchGate. [Link]

Sources

- 1. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. quantumgrad.com [quantumgrad.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rowansci.substack.com [rowansci.substack.com]

- 10. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 11. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 12. insilicosci.com [insilicosci.com]

- 13. fiveable.me [fiveable.me]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m_basis_sets [thiele.ruc.dk]

- 21. gaussian.com [gaussian.com]

- 22. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 27. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]

- 28. dovepress.com [dovepress.com]

- 29. pnrjournal.com [pnrjournal.com]

An In-Depth Technical Guide to 5-Styryl-1H-tetrazole: Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 5-Styryl-1H-tetrazole. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science. The guide delves into the foundational synthetic methodologies, the evolution of catalytic strategies, and the underlying chemical principles that govern the formation of this important heterocyclic compound. Detailed experimental protocols, comparative analysis of synthetic routes, and key characterization data are presented to offer both historical context and practical insights for contemporary research.

Introduction: The Significance of the Tetrazole Scaffold and the Styryl Moiety

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a cornerstone in medicinal chemistry.[1] First described by Bladin in 1885, tetrazoles initially received limited attention but have since become a privileged scaffold in drug design.[1] Their prominence stems from their role as a bioisostere for the carboxylic acid group.[2] With a similar pKa and planar structure, the tetrazole moiety can enhance a molecule's metabolic stability and lipophilicity, crucial parameters in optimizing pharmacokinetic profiles.[2] The nitrogen-rich nature of the tetrazole ring also imparts a unique electronic character, making it valuable in energetic materials and coordination chemistry.[3]